molecular formula C5H7ClO2 B1315647 Tetrahydrofuran-3-carbonyl chloride CAS No. 69595-02-4

Tetrahydrofuran-3-carbonyl chloride

Cat. No. B1315647
CAS RN: 69595-02-4
M. Wt: 134.56 g/mol
InChI Key: RVMFDSHMPBPWRK-UHFFFAOYSA-N
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Description

Tetrahydrofuran-3-carbonyl chloride (THF-3-CC) is a chemical compound with the molecular formula C₅H₇ClO₂ . It is used in various chemical reactions due to its reactivity .


Synthesis Analysis

The synthesis of THF derivatives, including THF-3-CC, often involves substitution reactions . A diastereoselective synthesis of pentasubstituted tetrahydrofurans via a (3 + 2)-annulation of quaternary donor site cyclopropanes and aldehydes is catalyzed by Sn(OTf) 2, SnCl 4, or Hf(OTf) 4 in yields up to 95% and diastereomeric ratios as high as 99:1 .


Molecular Structure Analysis

The molecular structure of THF-3-CC is characterized by a five-membered ring with four carbon atoms and one oxygen atom . The compound has a molecular weight of 134.56 g/mol . The InChI key for THF-3-CC is RVMFDSHMPBPWRK-UHFFFAOYSA-N .


Chemical Reactions Analysis

THF, the parent compound of THF-3-CC, is known for its role as a solvent in substitution reactions, such as the S N 2 mechanism . The reaction of THF with chlorine radicals has been studied, and it was found that α-axial H-abstraction is the main degradation pathway of THF with Cl radical .

Scientific Research Applications

Tetrahydrofuran-3-carbonyl chloride is a useful chemical compound with a variety of research applications . It is often used in research, pilot-scale, or production applications, and is available in various sizes, from milligrams to multi-kilogram batches .

A robust method has been developed to functionalize the α-C–H position of THF in flow . This involves treating THF with Schlosser’s base, a superbase formed in situ from an alkyllithium and potassium tert-butoxide, in flow to metallate the α-C–H position . The anionic THF could then be treated with a wide range of electrophiles, such as tributyltin chloride, alkyl triflates, and aldehydes, to make α-functionalized THF derivatives .

This method allows for the precise control of conditions, faster reaction times, and a higher yielding transformation by avoiding the degradation of the metallated furan . In 20 seconds, THF can now be converted into much more valuable chemical entities; a transformation that has challenged chemists for many years .

Future Directions

The future directions of research on THF-3-CC could involve further exploration of its reactivity and potential applications in synthetic chemistry. For example, recent research has demonstrated the potential of THF to be converted into more valuable chemical entities in just 20 seconds . This transformation, which has challenged chemists for many years, was achieved using flow chemistry .

properties

IUPAC Name

oxolane-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c6-5(7)4-1-2-8-3-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMFDSHMPBPWRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554394
Record name Oxolane-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrahydrofuran-3-carbonyl chloride

CAS RN

69595-02-4
Record name Oxolane-3-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydrofuran-3-carbonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
NG Alves, AJS Alves, MIL Soares… - Advanced Synthesis …, 2021 - Wiley Online Library
… a spiro-β-lactam, 2-benzyl-6-oxa-2-azaspiro[3.4]octan-1-one (9), through the cycloaddition between N-methylene-1-phenylmethanamine (7) and tetrahydrofuran-3-carbonyl chloride (8) …
Number of citations: 24 onlinelibrary.wiley.com
J Liu, MFL Parker, S Wang, RR Flavell, FD Toste… - Chem, 2021 - cell.com
… N-phenethyl-N-(trifluoromethyl)tetrahydrofuran-3-carboxamide 18 Supplemental experimental procedure F was followed using tetrahydrofuran-3-carbonyl chloride (121.5 mg, 0.90 mmol…
Number of citations: 13 www.cell.com
G Szabó, O Éliás, P Erdélyi, A Potor… - Journal of Medicinal …, 2022 - ACS Publications
… Prepared according to the procedure described for 20 using tetrahydrofuran-3-carbonyl chloride in Step 6. Yield: 150.6 mg (48%). H NMR (DMSO-d 6 , 400 MHz): two amide rotamers in …
Number of citations: 4 pubs.acs.org
AI Alfano, M Brindisi, H Lange - Green Chemistry, 2021 - pubs.rsc.org
… In this case, the in situ ketene formation was achieved using a concentrated acid, starting from tetrahydrofuran-3-carbonyl chloride, in the presence of benzylmethanimine and using N-…
Number of citations: 35 pubs.rsc.org
S Karlsson, R Bergman, C Lofberg… - … Process Research & …, 2015 - ACS Publications
… azetidine building block 6 could be obtained via a Staudinger lactam synthesis (5) of an N-protected methyl imine 16 and the ketene generated from tetrahydrofuran-3-carbonyl chloride …
Number of citations: 23 pubs.acs.org
SD Brandt, S Elliott, M Evans-Brown… - 2017 - researchonline.ljmu.ac.uk
… The preparation of the 3-tetrahydrofuranylfentanyl isomer would be expected to involve the use of tetrahydrofuran-3-carbonyl chloride as the acylating agent. It has been demonstrated …
Number of citations: 2 researchonline.ljmu.ac.uk

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